molecular formula C11H12O4 B14397302 1,3-Benzodioxole-5-carboxylic acid, 2,2-dimethyl-, methyl ester CAS No. 88517-56-0

1,3-Benzodioxole-5-carboxylic acid, 2,2-dimethyl-, methyl ester

Cat. No.: B14397302
CAS No.: 88517-56-0
M. Wt: 208.21 g/mol
InChI Key: JJPKNWFXQWEJTE-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-carboxylic acid, 2,2-dimethyl-, methyl ester is a chemical compound with the molecular formula C10H10O4. It is a derivative of 1,3-benzodioxole, a structure known for its aromatic properties and presence in various natural and synthetic compounds. This compound is often used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 2,2-dimethyl-, methyl ester typically involves the esterification of 1,3-Benzodioxole-5-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carboxylic acid, 2,2-dimethyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the ester to the corresponding carboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 1,3-Benzodioxole-5-carboxylic acid.

    Reduction: 1,3-Benzodioxole-5-methanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,3-Benzodioxole-5-carboxylic acid, 2,2-dimethyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 2,2-dimethyl-, methyl ester involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carboxylic acid: The parent compound, which lacks the ester group.

    1,3-Benzodioxole-5-methanol: A reduction product of the ester.

    Methyl 3,4-methylenedioxybenzoate: A closely related ester with similar properties.

Uniqueness

1,3-Benzodioxole-5-carboxylic acid, 2,2-dimethyl-, methyl ester is unique due to its specific ester group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and a compound of interest in various scientific research applications.

Properties

CAS No.

88517-56-0

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2,2-dimethyl-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C11H12O4/c1-11(2)14-8-5-4-7(10(12)13-3)6-9(8)15-11/h4-6H,1-3H3

InChI Key

JJPKNWFXQWEJTE-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)C(=O)OC)C

Origin of Product

United States

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